C3 Geminal Amino-Methyl Substitution vs. 3-Amino-1-benzylazetidine (CAS 223381-58-6): Molecular Property Differentiation
3-Amino-3-methyl-N-benzylazetidine differs from the des-methyl analog 3-amino-1-benzylazetidine (CAS 223381-58-6) by the presence of a methyl group at the C3 position, replacing the hydrogen atom present in the analog. This structural modification results in quantifiable differences in molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA). Notably, the increased molecular weight (176.26 vs. 162.23 g/mol) and elevated LogP (1.47 vs. 0.7) indicate enhanced lipophilicity, which is a critical parameter for optimizing blood-brain barrier penetration in CNS drug discovery programs . The higher TPSA of the target compound (29.3 Ų for the analog; calculated value for target not provided but inferred to be larger due to additional methyl sterics) reflects altered hydrogen-bonding capacity, a key determinant in target binding interactions .
| Evidence Dimension | Molecular properties: Molecular Weight, LogP, TPSA |
|---|---|
| Target Compound Data | MW: 176.26 g/mol; Calculated LogP: 1.47 |
| Comparator Or Baseline | 3-Amino-1-benzylazetidine (CAS 223381-58-6): MW: 162.23 g/mol; XLogP3: 0.7; TPSA: 29.3 Ų |
| Quantified Difference | MW: +14.03 g/mol; LogP: +0.77; TPSA: difference not quantifiable (target compound TPSA value not publicly available in accessible sources; structural inference indicates increased steric bulk) |
| Conditions | Calculated molecular properties from ChemSrc and BOC Sciences technical datasheets; consistent computational methodologies across sources |
Why This Matters
The quantifiable increase in LogP (+0.77) directly impacts compound lipophilicity, a critical parameter for optimizing CNS penetration and membrane permeability in lead optimization campaigns.
